molecular formula C14H20N2O6S B13463630 4-(Aminosulfonyl)-N-Boc-L-phenylalanine CAS No. 84053-14-5

4-(Aminosulfonyl)-N-Boc-L-phenylalanine

Cat. No.: B13463630
CAS No.: 84053-14-5
M. Wt: 344.39 g/mol
InChI Key: COMNQBHSVKJFIQ-NSHDSACASA-N
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Description

4-(Aminosulfonyl)-N-Boc-L-phenylalanine is an organic compound that belongs to the class of sulfonamides It is a derivative of phenylalanine, an essential amino acid, and contains a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine typically involves multiple steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using a Boc group. This is achieved by reacting L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Sulfonamide Formation: The protected amino acid is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine to form the sulfonamide derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Aminosulfonyl)-N-Boc-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Free amine.

Scientific Research Applications

4-(Aminosulfonyl)-N-Boc-L-phenylalanine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor antagonists.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminosulfonyl)benzoic acid
  • 4-(Aminosulfonyl)phenylalanine
  • N-Boc-L-phenylalanine

Uniqueness

4-(Aminosulfonyl)-N-Boc-L-phenylalanine is unique due to the presence of both the sulfonamide and Boc protecting groups. This combination provides the compound with distinct chemical properties, such as increased stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

84053-14-5

Molecular Formula

C14H20N2O6S

Molecular Weight

344.39 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfamoylphenyl)propanoic acid

InChI

InChI=1S/C14H20N2O6S/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)23(15,20)21/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)(H2,15,20,21)/t11-/m0/s1

InChI Key

COMNQBHSVKJFIQ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)S(=O)(=O)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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